MFCD07189532, also known as 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is classified under heterocyclic compounds, specifically imidazopyridines, which are known for their diverse biological activities.
The compound MFCD07189532 is cataloged in various chemical databases, including the PubChem database and the Chemical Abstracts Service. It is often synthesized in laboratory settings for research purposes, particularly in studies related to medicinal chemistry and pharmacology.
MFCD07189532 falls under the category of organic compounds with heterocyclic structures. Its classification includes:
The synthesis of MFCD07189532 can be achieved through several methods, commonly involving multi-step organic reactions. One notable method includes:
The reaction conditions typically involve:
MFCD07189532 has a complex molecular structure characterized by:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C12H10N2 |
Molecular Weight | 198.22 g/mol |
SMILES | CC1=C2C(=CN=C(N2)N1)C=CC=C2 |
MFCD07189532 participates in various chemical reactions typical of heterocyclic compounds. Key reactions include:
These reactions often require specific conditions such as:
The mechanism of action for MFCD07189532 is primarily studied in the context of its biological activities. It is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Research indicates that MFCD07189532 may exhibit:
MFCD07189532 exhibits several notable physical properties:
The chemical properties include:
MFCD07189532 has potential applications in various scientific fields:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3